molecular formula C9H11BrClNO B1445566 3-(4-Bromophenoxy)azetidine hydrochloride CAS No. 1380571-76-5

3-(4-Bromophenoxy)azetidine hydrochloride

Cat. No.: B1445566
CAS No.: 1380571-76-5
M. Wt: 264.54 g/mol
InChI Key: LHVVDNSUWQERNU-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)azetidine hydrochloride is an organic compound with the molecular formula C9H11BrClNO and a molecular weight of 264.55 g/mol . This chemical features an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, which is a significant pharmacophore subunit in medicinal chemistry . The azetidine ring is found in a variety of natural and synthetic products with biological activities, and its incorporation is a common strategy in drug discovery for generating lead-like molecules, including those targeting the central nervous system . The compound's structure, which includes a bromophenoxy group, makes it a valuable building block (synthon) in organic synthesis. It can be utilized in various chemical reactions, such as Suzuki-Miyaura cross-coupling, leveraging the bromine atom for further functionalization to create more complex molecules for research and development . As a hydrochloride salt, it offers enhanced stability and solubility compared to the free base, facilitating its handling in experimental applications. This product is intended for non-human research applications only. It is not approved for use in humans or animals as a drug, cosmetic, or for any therapeutic or veterinary purpose.

Properties

IUPAC Name

3-(4-bromophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVVDNSUWQERNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Substituted Phenyl Azetidines (Reference)

One of the most detailed synthetic procedures involves multi-step synthesis starting from ethyl-2-(4-bromophenyl)-2-cyanoacetate, proceeding through intermediates to yield the target azetidine derivative:

  • Step 1: Reduction and Amino Alcohol Formation

    • Sodium borohydride dissolved in tetrahydrofuran (THF) is cooled to -10 °C.
    • Boron trifluoroetherate is added slowly, maintaining the temperature at -10 °C for 30 minutes.
    • Ethyl-2-(4-bromophenyl)-2-cyanoacetate is added and stirred at -10 °C for 4 hours.
    • Reaction progress is monitored by TLC using methanol/chloroform (1:9) and ninhydrin staining.
    • Quenching with dilute hydrochloric acid and heating to 50 °C breaks boron complexes.
    • Extraction with ethyl acetate and drying yields 3-amino-2-(4-bromophenyl)propan-1-ol with a 76% yield.
  • Step 2: Protection of Amino Group

    • The amino alcohol is dissolved in chloroform and cooled to 0 °C.
    • Triethylamine and BOC anhydride are added slowly.
    • Stirring at room temperature for 2 hours.
    • Reaction monitored by TLC (ethyl acetate/petroleum ether 3:7).
    • Washing with 0.1 M HCl and drying yields tert-butyl-2-(4-bromophenyl)-3-hydroxypropylcarbamate with a 63% yield.
  • Step 3: Cyclization to Azetidine Ring

    • The protected intermediate is dissolved in acetonitrile.
    • Cesium carbonate is added, and the mixture is refluxed at 80 °C for 6 hours.
    • Reaction monitored by TLC (ethyl acetate/petroleum ether 5:5).
    • After completion, water is added, organic layer separated, dried, and evaporated.
    • This yields tert-butyl-3-(4-bromophenyl)azetidine-1-carboxylate with an 85% yield.
  • Step 4: Deprotection and Hydrochloride Salt Formation

    • The BOC protecting group is removed under acidic conditions to yield the free azetidine.
    • The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Summary Table of Yields and Melting Points

Step Compound Yield (%) Melting Point (°C)
Reduction to amino alcohol 3-amino-2-(4-bromophenyl)propan-1-ol 76 141
BOC protection tert-butyl-2-(4-bromophenyl)-3-hydroxypropylcarbamate 63 208
Cyclization to azetidine tert-butyl-3-(4-bromophenyl)azetidine-1-carboxylate 85 162
Deprotection and salt formation This compound Not specified Not specified

This method is well-characterized with monitoring by TLC and purification by extraction and drying over anhydrous sodium sulfate.

Comparative Analysis of Preparation Methods

Feature Method from Reference Method from Reference General Lab Procedures
Starting Material Ethyl-2-(4-bromophenyl)-2-cyanoacetate Substituted phenyl trifluoroethanones Various azetidine precursors
Key Reagents Sodium borohydride, boron trifluoroetherate, BOC anhydride, cesium carbonate Hydroxylamine hydrochloride, sodium hydroxide, dichloroethane Potassium tert-butoxide, methyltriphenylphosphonium bromide
Reaction Conditions Low temperature (-10 °C) for reduction; reflux at 80 °C for cyclization Low temperature (0 °C); biphasic stirring Room temperature to mild heating
Yield 63-85% for key steps ~64-68% for azetidine derivatives Variable, dependent on substrate
Purification Extraction, drying over sodium sulfate, chromatography Phase separation, extraction Flash chromatography, extraction
Monitoring TLC with UV and ninhydrin staining TLC with UV and ninhydrin staining TLC and spectroscopic methods

Research Findings and Notes

  • The multi-step synthesis via amino alcohol intermediate followed by BOC protection and cyclization is a robust and reproducible method for preparing this compound with good yields and purity.
  • Low temperature control during reduction and protection steps is critical to avoid side reactions and decomposition.
  • The use of cesium carbonate as a base in the cyclization step facilitates ring closure to the azetidine.
  • The final hydrochloride salt formation ensures improved stability and handling of the compound.
  • Alternative methods employing hydroxylamine and biphasic systems offer routes to related azetidine derivatives but may require optimization for this specific compound.
  • Purification techniques including extraction, drying over anhydrous sodium sulfate, and flash chromatography are essential for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyazetidines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Synthesis Overview

  • Reactants : 4-bromophenol, azetidine
  • Conditions : Use of solvents like ethanol or methanol; elevated temperatures; treatment with hydrochloric acid.
  • Yield : Optimization required for high purity and yield.

Medicinal Chemistry

Research indicates that 3-(4-Bromophenoxy)azetidine hydrochloride may exhibit antimicrobial and anticancer activities. Preliminary studies suggest it interacts with specific molecular targets, potentially inhibiting enzymes or modulating receptor functions.

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

Organic Synthesis

As a versatile building block in organic synthesis, this compound can be used to create more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Nucleophilic substitutions
  • Electrophilic aromatic substitutions

Material Science

The compound's properties make it suitable for developing advanced materials and polymers. Its reactivity can be harnessed to create new materials with desirable characteristics.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism involved disrupting bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies showed that the compound inhibited the growth of various cancer cell lines. The proposed mechanism included apoptosis induction through caspase activation pathways.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the bromophenoxy group contribute to its reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxyazetidine Hydrochlorides

Halogen-Substituted Analogs

3-(4-Chlorophenoxy)azetidine Hydrochloride Molecular Formula: C₉H₁₁Cl₂NO Molecular Weight: 220.10 g/mol CAS No.: 1019616-06-8 Key Differences: Replacing bromine with chlorine reduces molecular weight by ~63.12 g/mol and alters lipophilicity (Cl: LogP ~1.06 vs. Br: LogP ~1.99). This substitution impacts metabolic stability, as brominated compounds generally exhibit slower oxidative degradation .

Methyl-Substituted Analogs

3-(4-Bromo-2-methylphenoxy)azetidine Hydrochloride CAS No.: 954223-42-8 Key Differences: The addition of a methyl group at the ortho position introduces steric bulk, which may restrict rotational freedom and improve selectivity for targets requiring rigid ligands (e.g., GPCRs or ion channels) .

Azetidine Derivatives with Varied Ring Substitutions

3-(Difluoromethyl)azetidine Hydrochloride CAS No.: 1354792-76-9 Key Differences: Fluorination increases electronegativity and metabolic stability. This compound is explored for CNS-targeted therapies due to enhanced blood-brain barrier penetration .

3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride (KHG26792)

  • Key Differences : The naphthalene group enhances π-π stacking interactions with hydrophobic protein domains. Studies show this compound inhibits NLRP3 inflammasome activity in microglial cells, suggesting anti-inflammatory applications .

Pharmacological and Functional Comparisons

Compound Biological Activity Research Findings
3-(4-Bromophenoxy)azetidine Not explicitly reported in evidence, but inferred from analogs. Likely explored as a serotonin reuptake inhibitor (SRI) due to structural similarity to 2,5-dimethoxy derivatives .
3-(4-Chlorophenoxy)azetidine No direct activity data. Used as a synthetic intermediate; chlorinated analogs are common in antimicrobial and antiviral research .
KHG26792 NLRP3 inflammasome inhibition. Reduces pro-inflammatory cytokines (IL-1β, IL-18) in LPS-stimulated microglial cells, with IC₅₀ ~10 μM .

Biological Activity

3-(4-Bromophenoxy)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁BrClN
  • Molecular Weight : Approximately 248.55 g/mol
  • Structure : The compound features a four-membered azetidine ring and a bromophenoxy group, which enhance its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring's strain and the presence of the bromophenoxy group contribute to its reactivity, allowing it to interact with enzymes or receptors. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific biological context being studied.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infectious diseases.
  • Anticancer Activity : Investigations into its potential anticancer properties have shown promise. For example, compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer cells .
  • Polymer Chemistry Applications : Beyond direct biological activities, this compound is also utilized in polymer chemistry for synthesizing novel polymers with enhanced properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:

  • Antiproliferative Studies :
    • A study demonstrated that azetidine derivatives exhibit significant antiproliferative effects against MCF-7 breast cancer cells. The compounds were found to interact with tubulin, leading to reduced polymerization and subsequent cell cycle arrest .
  • Mechanism Exploration :
    • Interaction studies have revealed that this compound may bind to specific receptors or enzymes, influencing cellular processes such as apoptosis and cell cycle regulation. These interactions are crucial for evaluating the compound's safety and efficacy in clinical settings .
  • Pharmacological Profiling :
    • Research has highlighted the importance of understanding the pharmacological profile of this compound through comprehensive profiling against various biological targets. Such studies are essential for assessing its therapeutic potential across different disease models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeNotable Properties
3-(4-Chlorophenoxy)azetidine hydrochlorideAzetidine derivativePotentially similar biological activities
4-BromoanilineAromatic amineKnown for antimicrobial properties
2-(4-Bromophenyl)-1H-imidazoleImidazole derivativeExhibits antifungal activity
3-(Phenyl)azetidineAzetidine derivativeInvestigated for neuroactive effects

The distinct combination of a brominated phenyl group with an azetidine structure in this compound may confer unique pharmacological properties compared to other similar compounds, enhancing its potential as a lead candidate in drug discovery efforts targeting various diseases.

Q & A

What synthetic methodologies are optimal for preparing 3-(4-bromophenoxy)azetidine hydrochloride, and how can reaction conditions be optimized to improve yield?

Basic Research Focus
The synthesis of this compound typically involves coupling azetidine derivatives with bromophenol precursors. A validated approach uses Suzuki-Miyaura cross-coupling between tert-butyl-protected azetidine intermediates and (4-bromophenyl)boronic acid derivatives under palladium catalysis . Key optimizations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability in polar solvents.
  • Temperature control : Reactions performed at 80–100°C in THF/water mixtures (3:1 v/v) improve coupling efficiency.
  • Deprotection : HCl in dioxane (4 M, 2–4 h) removes the tert-butyl group post-coupling .
    Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >95% purity.

How can researchers characterize the structural and electronic properties of this compound to validate its identity?

Advanced Research Focus
Comprehensive characterization requires multimodal analysis:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm, azetidine ring protons at δ 3.5–4.2 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at ~288 m/z).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., HCl interactions with azetidine nitrogen) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C under nitrogen) .

What safety protocols are critical when handling this compound, given its structural analogs' hazards?

Basic Research Focus
While direct toxicity data for this compound is limited, analogs like 4-bromobenzoyl chloride (skin corrosion, eye damage ) and 4-(bromomethyl)benzaldehyde (acute toxicity ) suggest stringent precautions:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .
  • Storage : Desiccated at −20°C under argon to prevent hydrolysis .

How does this compound interact with biological targets, and what assays are suitable for evaluating its activity?

Advanced Research Focus
The compound’s azetidine core and bromophenoxy group suggest potential as a pharmacophore in receptor modulation. Key assays include:

  • Kinase inhibition screening : Use TR-FRET-based assays (e.g., EGFR, MAPK pathways) to identify IC₅₀ values.
  • Cellular uptake studies : Radiolabeled analogs (³H or ¹⁴C) quantify permeability in Caco-2 monolayers.
  • Inflammatory pathway analysis : Measure NLRP3 inflammasome suppression in LPS-stimulated BV2 microglia via IL-1β ELISA and ROS detection (DCFH-DA assay) .

How can researchers resolve contradictions in solubility data for this compound across different solvents?

Methodological Focus
Discrepancies arise from solvent polarity and protonation states. A systematic approach includes:

  • pH-dependent solubility : Test solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy (λmax ~270 nm).
  • Co-solvent systems : Evaluate DMSO/water mixtures (e.g., 10% DMSO enhances aqueous solubility to ~5 mg/mL).
  • Hansen solubility parameters : Compare experimental data with HSPiP simulations to identify optimal solvents (e.g., DMF > MeOH > EtOAc) .

What strategies mitigate instability of this compound during long-term storage?

Advanced Research Focus
Degradation pathways (hydrolysis, oxidation) require mitigation via:

  • Lyophilization : Freeze-dry in amber vials under vacuum to reduce moisture uptake.
  • Antioxidant additives : Include 0.1% BHT in stock solutions stored at −80°C.
  • Stability-indicating HPLC : Monitor degradation products (e.g., free azetidine via C18 column, 0.1% TFA mobile phase) .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Focus
Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict:

  • Electrophilic sites : Bromine at the para position activates the phenoxy ring for SNAr reactions.
  • Transition states : Energy barriers for azetidine ring opening under acidic conditions (e.g., ΔG‡ ~25 kcal/mol).
  • Solvent effects : PCM models show THF stabilizes intermediates better than DMSO .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Bromophenoxy)azetidine hydrochloride
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